molecular formula C16H23N3O4 B2965130 N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide CAS No. 2380179-74-6

N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide

Cat. No. B2965130
CAS RN: 2380179-74-6
M. Wt: 321.377
InChI Key: QBLGTFQZOMRVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide, also known as FMOC-Lys(Morpholine)-OH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is a derivative of lysine, an essential amino acid, and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide(Morpholine)-OH has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, antimicrobial, and antiviral activities. Additionally, it has been used as a building block in the synthesis of various peptides and peptidomimetics with potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide(Morpholine)-OH is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of various bacteria and viruses by disrupting their cell membranes.
Biochemical and Physiological Effects:
N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide(Morpholine)-OH has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis (the formation of new blood vessels). Additionally, it has been shown to exhibit antibacterial and antiviral activities.

Advantages and Limitations for Lab Experiments

N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide(Morpholine)-OH has several advantages for lab experiments. It is relatively easy to synthesize, and its derivatives can be easily prepared for structure-activity relationship studies. Additionally, it exhibits a broad range of biological activities, making it a versatile tool for drug discovery and development. However, its use is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research and development of N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide(Morpholine)-OH. One area of interest is the development of novel derivatives with improved solubility and bioavailability. Additionally, there is a need for further studies to elucidate the exact mechanism of action of N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide(Morpholine)-OH and its derivatives. Finally, there is potential for the development of N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide(Morpholine)-OH and its derivatives as therapeutics for various diseases, including cancer, bacterial and viral infections, and other diseases.

Synthesis Methods

The synthesis of N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide(Morpholine)-OH involves the reaction of lysine with furan-2-carboxaldehyde and 1-morpholin-4-ylcyclobutanecarboxaldehyde in the presence of oxalic acid dihydrate and acetic anhydride. The resulting product is then treated with FMOC-OSu to form N-(Furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide(Morpholine)-OH. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c20-14(17-11-13-3-1-8-23-13)15(21)18-12-16(4-2-5-16)19-6-9-22-10-7-19/h1,3,8H,2,4-7,9-12H2,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLGTFQZOMRVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)C(=O)NCC2=CC=CO2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.